5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide chemical properties
5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide chemical properties
[1][2]
Executive Summary
5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide (CAS: 28837-74-3) is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (mTOR/PI3K) and antimycobacterial agents.[1] Distinguished by its C2-dimethylcarboxamide moiety, this molecule serves two critical roles in medicinal chemistry:
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Pharmacophore Precursor: It acts as the stable core for 3-substituted derivatives that target ATP-binding pockets in protein kinases.
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Synthetic Substrate: The C2-amide group functions as a directing group for transition-metal-catalyzed C-H activation and as a stabilizing electronic influence for electrophilic substitution at the C3 position.
This guide details the physicochemical properties, validated synthesis protocols, and pharmacological applications of this compound, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[1][3][4]
| Property | Detail |
| IUPAC Name | 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide |
| CAS Number | 28837-74-3 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| SMILES | COc1cc2c(cc1)nc(c2)C(=O)N(C)C |
| Key Functional Groups | Indole (scaffold), Methoxy (C5-donor), Dimethylcarboxamide (C2-acceptor/director) |
Structural Insight: The molecule features a "push-pull" electronic system. The 5-methoxy group is an electron-donating group (EDG) that increases electron density at the C3 position, making it highly nucleophilic. Conversely, the C2-dimethylcarboxamide is an electron-withdrawing group (EWG) that stabilizes the indole ring against oxidation and provides steric bulk, which is often critical for inducing selectivity in protein binding pockets (e.g., MmpL3 or kinase domains).
Synthesis & Manufacturing Methodologies
Protocol A: Amidation of 5-Methoxyindole-2-carboxylic Acid (Standard Route)
This protocol yields high purity (>95%) and is scalable for gram-scale synthesis. It avoids the use of unstable acid chlorides by employing CDI activation.
Reagents:
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Substrate: 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq)
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Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
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Amine Source: Dimethylamine (2.0 M in THF or hydrochloride salt with Et3N)
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Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
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Activation: Dissolve 5-methoxy-1H-indole-2-carboxylic acid in anhydrous DMF under N₂ atmosphere. Add CDI portion-wise at 0°C.
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Intermediate Formation: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. The evolution of CO₂ gas confirms the formation of the reactive acyl-imidazole intermediate.
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Amidation: Cool the mixture back to 0°C. Add dimethylamine (excess, ~2–3 eq) dropwise.
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Completion: Stir at RT for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
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Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid, wash with water and cold diethyl ether.
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Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: C3-Functionalization (Application Context)
Once synthesized, the core molecule is often subjected to Vilsmeier-Haack formylation or Friedel-Crafts acylation to generate 3-substituted bioactive targets.
Visualizing the Synthetic Logic:
Figure 1: Synthetic pathway from carboxylic acid precursor to the target amide and subsequent drug candidates.
Pharmacological Applications & Mechanism
Kinase Inhibition (mTOR / PI3K)
The 5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide structure serves as a "privileged scaffold" in the design of dual PI3K/mTOR inhibitors.
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Mechanism: The indole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
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SAR Insight: The C2-dimethylamide group projects into the solvent-accessible region or a specific hydrophobic pocket, improving solubility and metabolic stability compared to a bare ester or acid. The 5-methoxy group often interacts with specific residues (e.g., hinge backbone H-bonds) to tune affinity.
Antimycobacterial Activity (MmpL3 Inhibition)
Research indicates that indole-2-carboxamides are potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for cell wall synthesis in M. tuberculosis.[2]
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Relevance: While bulky hydrophobic groups (e.g., cyclooctyl) at the amide nitrogen are typically required for maximal potency against M. tuberculosis, the N,N-dimethyl variant is a critical control compound in Structure-Activity Relationship (SAR) studies. It helps define the steric floor required for MmpL3 binding.
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Data Point: In SAR studies, the dimethyl analogue typically shows lower potency than cycloalkyl analogues, confirming that the MmpL3 binding pocket requires significant hydrophobic bulk at the amide position [1].
Signaling & Interaction Diagram:
Figure 2: Pharmacological interaction network showing primary biological targets and downstream effects.
Physicochemical Properties[1][4][8]
| Parameter | Value / Description | Relevance |
| Physical State | Solid (Powder) | Ease of handling for solid-phase synthesis. |
| Color | Off-white to pale brown | Typical of electron-rich indoles (oxidation prone). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents for bioassays. |
| Solubility (Organic) | High (DMSO, DMF, DCM, MeOH) | Compatible with standard synthetic workups. |
| LogP (Calc) | ~1.8 – 2.2 | Lipophilic; suggests good membrane permeability. |
| pKa (Indole NH) | > 16 (Very Weak Acid) | Remains neutral at physiological pH. |
| Stability | Light & Air Sensitive | Store in dark; indole C3 is oxidation-prone. |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation (browning).
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PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis due to the use of CDI and alkylamines.
References
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Kozikowski, A. P., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of Medicinal Chemistry / PMC.
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Wyeth LLC. (2010). 3-substituted-1h-indole compounds, their use as mTOR kinase and PI3 kinase inhibitors.[3] US Patent US20100061982A1.[3]
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BenchChem. Synthesis of 5-Methoxy-1H-indol-2-amine (via Carboxamide intermediate).
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Sigma-Aldrich. 5-Methoxy-N,N-dimethyl-1H-indole-2-carboxamide Product Detail.
Sources
- 1. C12h14n2o2 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
